molecular formula C29H39N5 B5211735 (4-{1,3-bis[4-(dimethylamino)benzyl]-2-imidazolidinyl}phenyl)dimethylamine

(4-{1,3-bis[4-(dimethylamino)benzyl]-2-imidazolidinyl}phenyl)dimethylamine

Cat. No. B5211735
M. Wt: 457.7 g/mol
InChI Key: HDQYASUIPBUCDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-{1,3-bis[4-(dimethylamino)benzyl]-2-imidazolidinyl}phenyl)dimethylamine, also known as CL316243, is a selective β3-adrenergic receptor agonist. It is a synthetic compound that has been used in scientific research to investigate the role of β3-adrenergic receptors in various physiological and pathological conditions.

Mechanism of Action

(4-{1,3-bis[4-(dimethylamino)benzyl]-2-imidazolidinyl}phenyl)dimethylamine selectively activates β3-adrenergic receptors, which are primarily expressed in adipose tissue, skeletal muscle, and the urinary bladder. Activation of β3-adrenergic receptors leads to the activation of adenylate cyclase and the production of cyclic AMP, which in turn activates protein kinase A and downstream signaling pathways. The net effect of β3-adrenergic receptor activation is the stimulation of lipolysis, thermogenesis, and relaxation of the urinary bladder.
Biochemical and physiological effects:
(4-{1,3-bis[4-(dimethylamino)benzyl]-2-imidazolidinyl}phenyl)dimethylamine has been shown to stimulate lipolysis and increase energy expenditure in adipose tissue and skeletal muscle, leading to a reduction in body weight and adiposity. It has also been shown to improve insulin sensitivity and glucose tolerance in animal models of obesity and diabetes. In addition, (4-{1,3-bis[4-(dimethylamino)benzyl]-2-imidazolidinyl}phenyl)dimethylamine has been shown to reduce inflammation and oxidative stress in various tissues, including adipose tissue, liver, and heart. Furthermore, (4-{1,3-bis[4-(dimethylamino)benzyl]-2-imidazolidinyl}phenyl)dimethylamine has been shown to inhibit tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using (4-{1,3-bis[4-(dimethylamino)benzyl]-2-imidazolidinyl}phenyl)dimethylamine in lab experiments is its selectivity for β3-adrenergic receptors, which allows for the specific investigation of β3-adrenergic receptor signaling pathways. Another advantage is its stability and solubility, which allows for easy administration and dosing in animal models. However, one limitation of using (4-{1,3-bis[4-(dimethylamino)benzyl]-2-imidazolidinyl}phenyl)dimethylamine is its potential off-target effects on other adrenergic receptors, which may complicate the interpretation of results.

Future Directions

There are many future directions for the use of (4-{1,3-bis[4-(dimethylamino)benzyl]-2-imidazolidinyl}phenyl)dimethylamine in scientific research. One direction is the investigation of the role of β3-adrenergic receptors in the regulation of metabolism and energy balance in humans. Another direction is the development of novel therapeutic agents that target β3-adrenergic receptors for the treatment of obesity, diabetes, and cardiovascular diseases. Furthermore, the use of (4-{1,3-bis[4-(dimethylamino)benzyl]-2-imidazolidinyl}phenyl)dimethylamine in combination with other drugs or therapies may provide synergistic effects for the treatment of various diseases.

Synthesis Methods

The synthesis of (4-{1,3-bis[4-(dimethylamino)benzyl]-2-imidazolidinyl}phenyl)dimethylamine involves the reaction of 4-(dimethylamino)benzaldehyde with 2-(4-bromophenyl)imidazolidine, followed by reduction with sodium borohydride and N-methylation with dimethyl sulfate. The final product is obtained after purification by column chromatography.

Scientific Research Applications

(4-{1,3-bis[4-(dimethylamino)benzyl]-2-imidazolidinyl}phenyl)dimethylamine has been widely used in scientific research to study the role of β3-adrenergic receptors in various physiological and pathological conditions, including obesity, diabetes, cardiovascular diseases, and cancer. It has been shown to increase energy expenditure, improve insulin sensitivity, reduce inflammation, and inhibit tumor growth in animal models.

properties

IUPAC Name

4-[[2-[4-(dimethylamino)phenyl]-3-[[4-(dimethylamino)phenyl]methyl]imidazolidin-1-yl]methyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39N5/c1-30(2)26-13-7-23(8-14-26)21-33-19-20-34(22-24-9-15-27(16-10-24)31(3)4)29(33)25-11-17-28(18-12-25)32(5)6/h7-18,29H,19-22H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQYASUIPBUCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN2CCN(C2C3=CC=C(C=C3)N(C)C)CC4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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